Cas no 307341-18-0 (5-(4-fluorophenyl)-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one)

5-(4-Fluorophenyl)-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a fluorinated thienopyrimidinone derivative with a reactive sulfanyl group and an allyl substituent. Its unique structure combines a thieno[2,3-d]pyrimidin-4-one core with a 4-fluorophenyl moiety, offering potential as a versatile intermediate in medicinal chemistry and drug discovery. The presence of the sulfanyl (–SH) group enhances reactivity for further functionalization, while the allyl group provides opportunities for cross-coupling or polymerization reactions. The fluorophenyl substituent may influence electronic properties and binding affinity, making this compound valuable for the development of bioactive molecules, particularly in kinase or enzyme inhibition studies. Its well-defined heterocyclic framework supports structure-activity relationship (SAR) investigations.
5-(4-fluorophenyl)-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one structure
307341-18-0 structure
Product name:5-(4-fluorophenyl)-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
CAS No:307341-18-0
MF:C15H11FN2OS2
MW:318.389044046402
CID:3105821
PubChem ID:722213

5-(4-fluorophenyl)-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one Chemical and Physical Properties

Names and Identifiers

    • 3-Allyl-5-(4-fluoro-phenyl)-2-mercapto-3H-thieno[2,3-d]pyrimidin-4-one
    • 5-(4-fluorophenyl)-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
    • 3-ALLYL-5-(4-FLUOROPHENYL)-2-THIOXO-2,3-DIHYDROTHIENO(2,3-D)PYRIMIDIN-4(1H)-ONE
    • STL306723
    • CS-0450831
    • 5-(4-fluorophenyl)-3-prop-2-enyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
    • SCHEMBL5819303
    • EN300-05557
    • VU0549357-1
    • Oprea1_601474
    • 3-allyl-5-(4-fluorophenyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one
    • 3-Allyl-5-(4-fluorophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
    • AKOS000116476
    • AKOS002169352
    • Z55664485
    • F0307-0512
    • 307341-18-0
    • 5-(4-fluorophenyl)-3-(prop-2-en-1-yl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
    • F9995-0387
    • Inchi: InChI=1S/C15H11FN2OS2/c1-2-7-18-14(19)12-11(8-21-13(12)17-15(18)20)9-3-5-10(16)6-4-9/h2-6,8H,1,7H2,(H,17,20)
    • InChI Key: FDCXRUNDCJPKBD-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 318.02968349Da
  • Monoisotopic Mass: 318.02968349Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 451
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 92.7Ų

5-(4-fluorophenyl)-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F9995-0387-100mg
5-(4-fluorophenyl)-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
307341-18-0
100mg
$248.0 2023-09-07
Life Chemicals
F0307-0512-0.25g
3-allyl-5-(4-fluorophenyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one
307341-18-0 95%+
0.25g
$196.0 2023-09-07
Enamine
EN300-05557-0.25g
5-(4-fluorophenyl)-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
307341-18-0 95.0%
0.25g
$92.0 2025-03-21
Enamine
EN300-05557-2.5g
5-(4-fluorophenyl)-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
307341-18-0 95.0%
2.5g
$503.0 2025-03-21
Life Chemicals
F9995-0387-20mg
5-(4-fluorophenyl)-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
307341-18-0
20mg
$99.0 2023-09-07
Life Chemicals
F9995-0387-50mg
5-(4-fluorophenyl)-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
307341-18-0
50mg
$160.0 2023-09-07
TRC
A224596-1g
3-Allyl-5-(4-fluorophenyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3h)-one
307341-18-0
1g
$ 340.00 2022-06-08
Enamine
EN300-05557-10.0g
5-(4-fluorophenyl)-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
307341-18-0 95.0%
10.0g
$1101.0 2025-03-21
TRC
A224596-100mg
3-Allyl-5-(4-fluorophenyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3h)-one
307341-18-0
100mg
$ 70.00 2022-06-08
Life Chemicals
F9995-0387-10μmol
5-(4-fluorophenyl)-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
307341-18-0
10μmol
$69.0 2023-09-07

5-(4-fluorophenyl)-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one Related Literature

Additional information on 5-(4-fluorophenyl)-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Introduction to 5-(4-fluorophenyl)-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one and Its Significance in Modern Pharmaceutical Research

The compound with the CAS no. 307341-18-0, known as 5-(4-fluorophenyl)-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one, represents a fascinating subject of study in the realm of pharmaceutical chemistry. This heterocyclic molecule, featuring a fused thienopyrimidinone core, has garnered significant attention due to its structural complexity and potential biological activities. The presence of a fluorophenyl group and an allyl substituent introduces unique electronic and steric properties, making it a promising candidate for further exploration in drug discovery.

Recent advancements in medicinal chemistry have highlighted the importance of thienopyrimidine derivatives in the development of novel therapeutic agents. These compounds exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The thieno[2,3-d]pyrimidin-4-one scaffold is particularly noteworthy for its ability to interact with various biological targets, making it a versatile platform for medicinal chemists. The introduction of sulfur and oxygen atoms into the core structure enhances its pharmacological potential by influencing both metabolic stability and binding affinity.

In particular, the fluorophenyl moiety plays a crucial role in modulating the compound's pharmacokinetic profile. Fluorine atoms are well-known for their ability to enhance metabolic stability and binding interactions with biological targets. This property has been extensively studied in the development of pharmaceuticals, where fluorinated analogs often exhibit improved efficacy compared to their non-fluorinated counterparts. The allyl substituent further contributes to the compound's structural diversity, allowing for modifications that can fine-tune its biological activity.

Current research in this area has focused on leveraging computational methods to predict and optimize the biological activity of thienopyrimidine derivatives. Molecular docking studies have revealed that this compound can interact with several key enzymes and receptors involved in disease pathways. For instance, preliminary data suggest that it may inhibit enzymes such as kinases and phosphodiesterases, which are implicated in cancer progression. Additionally, its ability to modulate inflammatory pathways has been explored in preclinical models, indicating potential therapeutic benefits in conditions like arthritis and autoimmune diseases.

The synthesis of 5-(4-fluorophenyl)-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one presents unique challenges due to its complex heterocyclic structure. However, modern synthetic methodologies have made significant strides in facilitating the construction of such molecules. Techniques such as transition metal-catalyzed cross-coupling reactions have enabled the efficient assembly of the thienopyrimidinone core. Furthermore, palladium-catalyzed reactions have been instrumental in introducing the desired functional groups at specific positions within the molecule.

One of the most compelling aspects of this compound is its potential for further derivatization. By modifying various substituents or altering the core structure, researchers can generate a library of analogs with tailored biological properties. This approach has been successfully employed in other areas of drug discovery, where high-throughput screening (HTS) is used to identify lead compounds with optimal activity profiles. The flexibility offered by the thieno[2,3-d]pyrimidin-4-one scaffold makes it an ideal candidate for such exploratory studies.

The role of computational chemistry in understanding the behavior of this compound cannot be overstated. Quantum mechanical calculations have provided insights into its electronic structure and reactivity patterns. These insights are crucial for designing synthetic routes that maximize yield and purity while minimizing unwanted side reactions. Additionally, computational studies have helped predict how changes in the molecular structure will affect its biological activity, guiding experimental efforts toward more effective derivatives.

Preclinical studies have begun to explore the pharmacological potential of 5-(4-fluorophenyl)-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one in various disease models. Initial results are promising, showing that it can modulate key signaling pathways associated with inflammation and cancer. For example, animal models have demonstrated that this compound can reduce markers of inflammation and inhibit tumor growth when administered orally or intravenously. These findings underscore its potential as a therapeutic agent but also highlight the need for further investigation to fully understand its mechanism of action.

The future direction of research on this compound will likely involve interdisciplinary collaborations between synthetic chemists, biologists, and pharmacologists. Such collaborations are essential for translating laboratory findings into tangible therapeutic benefits for patients worldwide. As our understanding of disease mechanisms continues to evolve, compounds like 5-(4-fluorophenyl)-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one will serve as valuable tools for exploring new treatment strategies.

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(CAS:307341-18-0)5-(4-fluorophenyl)-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
A1085138
Purity:99%/99%
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